molecular formula C15H18N4O2 B11663981 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11663981
M. Wt: 286.33 g/mol
InChI Key: QQZQKLNLABMGAO-CXUHLZMHSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a hydrazide moiety linked to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Hydrazide Moiety: The acetohydrazide is prepared by reacting ethyl acetate with hydrazine hydrate.

    Condensation with Methoxybenzaldehyde: Finally, the acetohydrazide is condensed with 4-methoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted derivatives at the methoxy group.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pyrazole ring and the hydrazide moiety play crucial roles in binding to the active sites of these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole
  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the hydrazide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H18N4O2/c1-11-8-12(2)19(18-11)10-15(20)17-16-9-13-4-6-14(21-3)7-5-13/h4-9H,10H2,1-3H3,(H,17,20)/b16-9+

InChI Key

QQZQKLNLABMGAO-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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